molecular formula C12H14N2O B1433143 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one CAS No. 1427379-28-9

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one

Cat. No.: B1433143
CAS No.: 1427379-28-9
M. Wt: 202.25 g/mol
InChI Key: ABRFGHAQPJMYTC-UHFFFAOYSA-N
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Description

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one: is a complex organic compound with a molecular formula of C12H14N2O and a molecular weight of 202.26 g/mol. This compound is characterized by its intricate fused-ring structure, which includes a diazepine ring and a tetradecahydro naphtho ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted amines with diketones or keto acids under acidic or basic conditions. The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. Advanced techniques such as high-throughput screening and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the compound to its corresponding oxo derivatives.

  • Reduction: : Reduction of the compound to form amines or other reduced derivatives.

  • Substitution: : Replacement of functional groups within the compound with different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized forms, reduced amines, and substituted analogs.

Scientific Research Applications

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one: can be compared with other similar compounds, such as:

  • Diazepam: : A well-known benzodiazepine with sedative properties.

  • Naphthoquinones: : Compounds with similar fused-ring structures used in various applications.

  • Tetrahydroquinolines: : Compounds with similar ring systems used in pharmaceuticals.

The uniqueness of This compound

Properties

IUPAC Name

10,13-diazatricyclo[7.4.1.05,14]tetradeca-5(14),6,8-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-7-13-9-5-1-3-8-4-2-6-10(14-11)12(8)9/h2,4,6,9,13H,1,3,5,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRFGHAQPJMYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1)C=CC=C3NC(=O)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
Reactant of Route 2
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
Reactant of Route 3
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
Reactant of Route 4
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
Reactant of Route 5
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one
Reactant of Route 6
Reactant of Route 6
10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one

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